N-(1,3-benzothiazol-2-yl)-2-(4-chlorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzothiazol-2-yl)-2-(4-chlorophenoxy)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-(4-chlorophenoxy)acetamide typically involves the reaction of 2-aminobenzothiazole with 4-chlorophenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-2-(4-chlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups at the chlorophenoxy position.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: May be used in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-(4-chlorophenoxy)acetamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2-phenoxyacetamide
- N-(1,3-benzothiazol-2-yl)-2-(4-methylphenoxy)acetamide
- N-(1,3-benzothiazol-2-yl)-2-(4-fluorophenoxy)acetamide
Uniqueness
N-(1,3-benzothiazol-2-yl)-2-(4-chlorophenoxy)acetamide is unique due to the presence of the 4-chlorophenoxy group, which can impart distinct chemical and biological properties compared to other benzothiazole derivatives. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C15H11ClN2O2S |
---|---|
Molecular Weight |
318.8 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(4-chlorophenoxy)acetamide |
InChI |
InChI=1S/C15H11ClN2O2S/c16-10-5-7-11(8-6-10)20-9-14(19)18-15-17-12-3-1-2-4-13(12)21-15/h1-8H,9H2,(H,17,18,19) |
InChI Key |
HVWOQCVVXQWOGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.